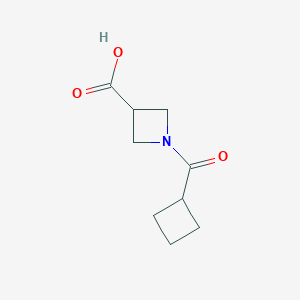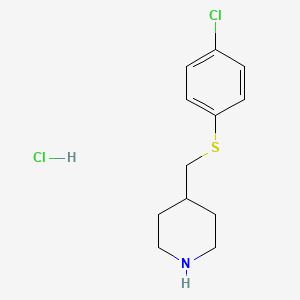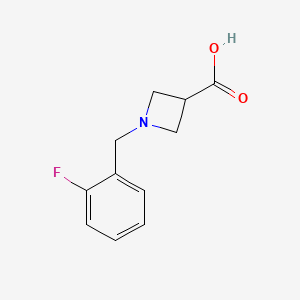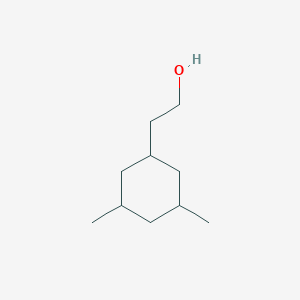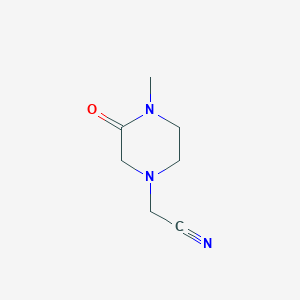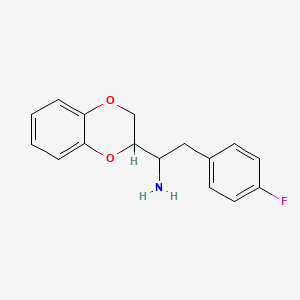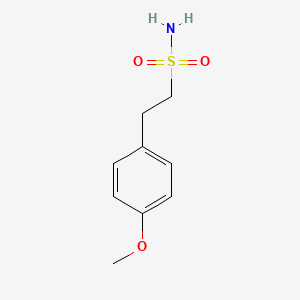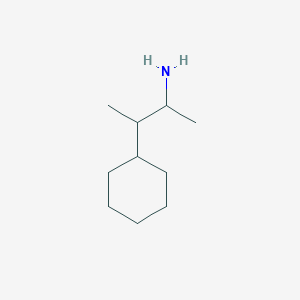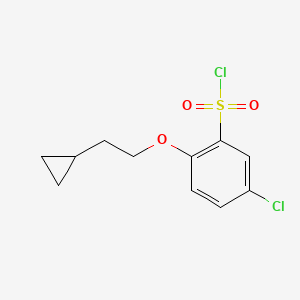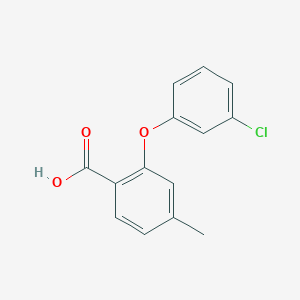
2-(3-Chlorophenoxy)-4-methylbenzoic acid
Descripción general
Descripción
2-(3-Chlorophenoxy)propionic acid is a chiral phenoxy acid herbicide . It has been used in various studies for its properties .
Molecular Structure Analysis
The molecular formula of 2-(3-Chlorophenoxy)propionic acid is C9H9ClO3 . The IUPAC Standard InChIKey is YNTJKQDWYXUTLZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The molecular weight of 2-(3-Chlorophenoxy)propionic acid is 200.619 . It has a melting point of 113-115 °C (lit.) .Aplicaciones Científicas De Investigación
Application 1: Enhancing Fruit Size and Maturity in Horticulture
- Summary of the Application: The compound “2-(3-Chlorophenoxy)propionic Acid” (3-CP) and a similar compound “2-(3-Chlorophenoxy)propionamide” (3-CPA) were applied to the leaves of ‘Loadel’ and ‘Suncrest’ peach trees. The application of these chemicals was found to significantly increase the diameter of the fruits .
- Methods of Application or Experimental Procedures: The chemicals were applied to the leaves of the peach trees at 9 weeks postbloom in 1976. Different concentrations of 3-CP (0, 50, 100, or 200 ppm) and a fixed concentration of 3-CPA (100 ppm) were used. The experiment was conducted in a completely randomized design with 5 replications .
- Results or Outcomes: Both chemicals significantly increased the diameter of the fruits. There were no significant differences between the two chemicals nor among different rates of 3-CP. The firmness of the fruit was not altered by either chemical. Both growth regulators significantly increased preharvest drop of ‘Loadel’, but not that of ‘Suncrest’. The soluble solids content of ‘Suncrest’ was unaffected by either chemical, while 3-CP increased that of ‘Loadel’ at all concentrations indicating earlier ripening .
Application 2: Analysis of Herbicides in Water and Soil
- Summary of the Application: The compound “2-(3-Chlorophenoxy)propionic Acid” (3-CP) and similar chlorophenoxy acids are often used as herbicides. Their detection in environmental samples is crucial due to their high toxicity and degradation possibility into chlorinated phenols .
- Methods of Application or Experimental Procedures: Nine chlorophenoxy-acid-type herbicide active ingredients have been derivatised successfully with trimethylsilyl N,N-dimethyl carbamate and t-butyldimethylsilyl N,N-dimethyl carbamate by forming their trimethylsilyl (TMS) and t-butyldimethylsilyl (TBDMS) esters, respectively. The detection and determination of the derivatives were performed by capillary gas chromatography–mass spectrometry .
- Results or Outcomes: The mass spectra of TBDMS derivatives are usually dominated by very characteristic ions [M-57]+ resulting from the cleavage of t-butyl moiety during electron impact (EI) ionisation in the mass spectrometer. Limits of detection were 5 to 100 pg applying GC with EI-MS detection in full scan mode .
Safety And Hazards
Propiedades
IUPAC Name |
2-(3-chlorophenoxy)-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-9-5-6-12(14(16)17)13(7-9)18-11-4-2-3-10(15)8-11/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZWMSHYUDLRFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)O)OC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenoxy)-4-methylbenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



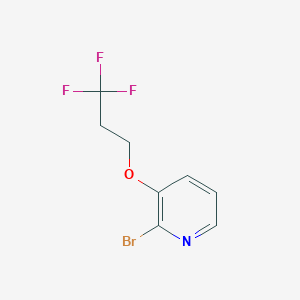
![Methyl({[2-(thiophen-3-yl)phenyl]methyl})amine](/img/structure/B1455770.png)
![1-[(1,4-Diazepan-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1455771.png)
![[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methanamine](/img/structure/B1455776.png)
